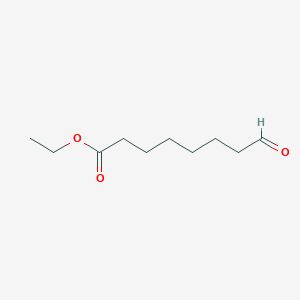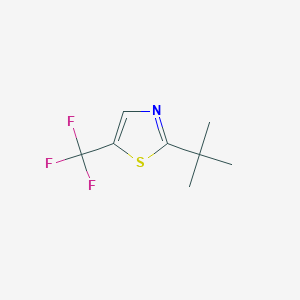
2-(tert-Butyl)-5-(trifluoromethyl)thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(tert-Butyl)-5-(trifluoromethyl)thiazole is an organic compound that features a thiazole ring substituted with a tert-butyl group at the 2-position and a trifluoromethyl group at the 5-position. Thiazoles are a class of heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure. The presence of the trifluoromethyl group imparts unique chemical properties, making this compound of interest in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butyl)-5-(trifluoromethyl)thiazole typically involves the introduction of the tert-butyl and trifluoromethyl groups onto a thiazole ring. One common method is the radical trifluoromethylation of thiazole derivatives. This process can be achieved using trifluoromethylating agents such as CF3I or Togni’s reagent under radical conditions . The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to introduce the tert-butyl and trifluoromethyl groups in a controlled manner, ensuring high yields and purity .
Chemical Reactions Analysis
Types of Reactions
2-(tert-Butyl)-5-(trifluoromethyl)thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
2-(tert-Butyl)-5-(trifluoromethyl)thiazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(tert-Butyl)-5-(trifluoromethyl)thiazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, allowing it to interact effectively with biological membranes and enzymes. The thiazole ring can engage in hydrogen bonding and π-π interactions with target proteins, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
- 2-(tert-Butyl)-4-(trifluoromethyl)thiazole
- 2-(tert-Butyl)-5-(trifluoromethyl)oxazole
- 2-(tert-Butyl)-5-(trifluoromethyl)imidazole
Uniqueness
2-(tert-Butyl)-5-(trifluoromethyl)thiazole is unique due to the specific positioning of the tert-butyl and trifluoromethyl groups on the thiazole ring. This unique arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in various fields .
Properties
Molecular Formula |
C8H10F3NS |
|---|---|
Molecular Weight |
209.23 g/mol |
IUPAC Name |
2-tert-butyl-5-(trifluoromethyl)-1,3-thiazole |
InChI |
InChI=1S/C8H10F3NS/c1-7(2,3)6-12-4-5(13-6)8(9,10)11/h4H,1-3H3 |
InChI Key |
UBBYOGDKWJDCFH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC=C(S1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


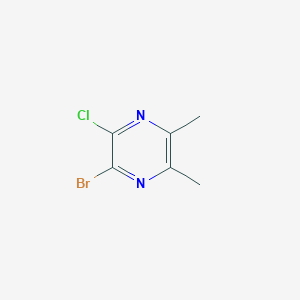
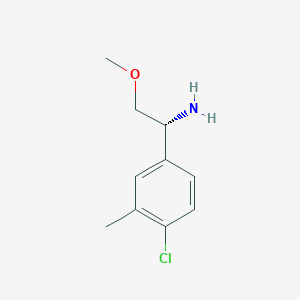
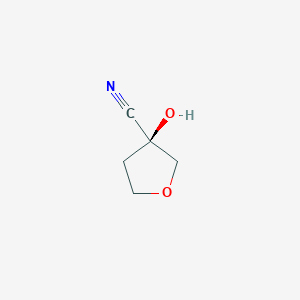
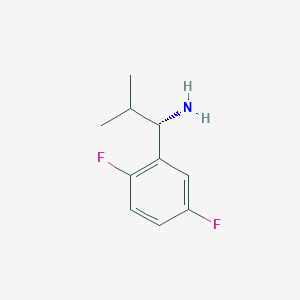

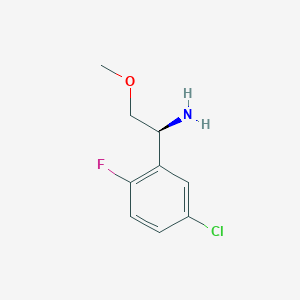
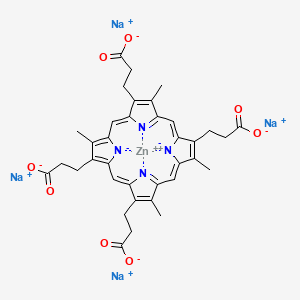
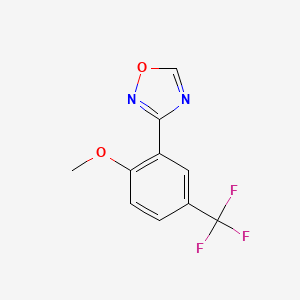

![4-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-5-one](/img/structure/B15225082.png)
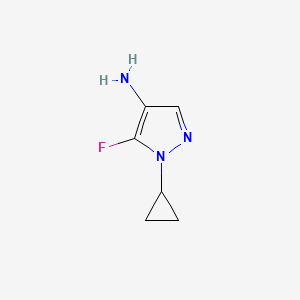
![5-Bromo-2-methoxy-N-(6-methoxy-2,2-dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)benzenesulfonamide](/img/structure/B15225093.png)
![2-(Trifluoromethyl)thiazolo[5,4-d]pyrimidine-7(6H)-thione](/img/structure/B15225095.png)
